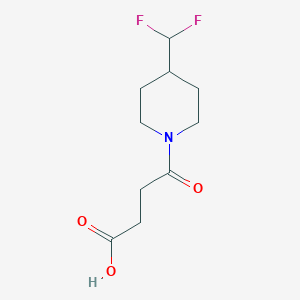

4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[4-(difluoromethyl)piperidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3/c11-10(12)7-3-5-13(6-4-7)8(14)1-2-9(15)16/h7,10H,1-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUMOOLOVORTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid typically involves:

- Synthesis of difluoromethylated keto esters as key intermediates.

- Introduction of the piperidinyl moiety via nucleophilic substitution or amide bond formation.

- Hydrolysis or acidic workup to yield the free acid.

The difluoromethyl group is generally introduced by fluorination of appropriate precursors such as dichloroacetamides or fluoroacetamides, followed by esterification and further functionalization.

Preparation of Difluoromethylated Keto Esters

According to patent CN100532345C and WO2006005612A1, the preparation of 4,4-difluoro-3-oxobutanoic acid esters (key intermediates) is achieved by:

- Reacting N,N-dialkyl-2,2-difluoroacetamides with alkoxides (e.g., sodium methylate or sodium ethylate) in an ester solvent such as ethyl acetate or methyl alcohol.

- The reaction is conducted under controlled temperatures (50–70 °C) with stirring.

- After completion, the reaction mixture is acidified with ice-water and extracted with organic solvents like ethyl acetate.

- Purification involves washing with brine, drying, solvent evaporation, and vacuum distillation to isolate the pure esters.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | N,N-Diethyl-2,2-difluoroacetamide + NaOEt in ethyl acetate | Formation of 4,4-difluoro-3-oxo-ethyl butyrate |

| 2 | Stirring at 60 °C for 6 hours | Conversion monitored by GC |

| 3 | Acidification with 10% HCl in ice-water | Extraction and purification |

| Yield | ~67–90% combined yield of esters | White oil product |

This method allows the preparation of mixtures of ethyl and methyl esters of 4,4-difluoro-3-oxobutanoic acid with high purity and yield.

Introduction of the Piperidinyl Group

The piperidinyl substitution at the 4-position is generally achieved via nucleophilic substitution or amidation of the keto ester intermediate with piperidine derivatives.

- The piperidine ring can be introduced by reacting the difluoromethyl keto ester intermediate with 4-(difluoromethyl)piperidine or its derivatives.

- The reaction conditions typically involve dissolving the keto ester in an appropriate solvent (e.g., acetic ester or ethyl acetate) and stirring with the piperidine derivative under mild heating.

- Alkali may be added to facilitate the nucleophilic attack of the piperidine nitrogen on the keto ester carbonyl.

- The reaction temperature is maintained between room temperature to 70 °C to optimize conversion.

- Post-reaction workup includes acidification, extraction, washing, drying, and purification by distillation or crystallization.

While explicit detailed protocols for this step specific to 4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid are limited in the public domain, analogous methods from related fluorinated keto ester synthesis suggest similar conditions.

Hydrolysis to the Free Acid

The final step involves hydrolysis of the ester to the corresponding free acid:

- Acidic hydrolysis using dilute hydrochloric acid or other mineral acids.

- The reaction is typically carried out at low temperatures (0–30 °C) to prevent decomposition.

- After hydrolysis, the product is extracted and purified by recrystallization or chromatography.

- The free acid is isolated as a solid or oil depending on purity and crystallinity.

This step is critical to obtain 4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid in its active acid form suitable for further applications.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Difluoromethylation | N,N-dialkyl-2,2-difluoroacetamide + KF | 160 (distillation) | 1 hour | ~67 | Fluorination by potassium fluoride |

| Esterification | Sodium methylate/ethylate in alcohol + ester solvent | 50–70 | 3–6 hours | 67–90 | Formation of difluoro keto esters |

| Piperidinyl substitution | Keto ester + 4-(difluoromethyl)piperidine + base | RT–70 | Several hours | Not specified | Nucleophilic substitution or amidation |

| Hydrolysis to acid | Acidic workup (HCl, ice-water) | 0–30 | 30 min–1 hour | Not specified | Conversion of ester to free acid |

Research Findings and Notes

- The fluorination step using potassium monofluoride is efficient for introducing difluoromethyl groups with moderate to good yields (around 66–67%).

- Esterification with sodium alkoxides in ethyl acetate or methanol is a robust method to prepare the keto esters.

- The nucleophilic substitution to introduce the piperidinyl group requires careful control of temperature and reaction time to avoid side reactions.

- Acidic hydrolysis must be carefully controlled to prevent degradation of the fluorinated moiety.

- Purification typically involves solvent extraction, washing with brine, drying over sodium sulfate, and vacuum distillation or recrystallization.

- The overall synthetic route is scalable and has been demonstrated in patent literature with yields suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid: can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.

Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, involving nucleophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) in acidic medium.

Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

Substitution: : Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: : Carboxylic acids or ketones.

Reduction: : Alcohols or amines.

Substitution: : Substituted piperidines.

Scientific Research Applications

4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid: has several scientific research applications:

Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : The compound may serve as a probe in biological studies to understand the role of difluoromethyl groups in biological systems.

Medicine: : It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

Industry: : It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its targets, leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Physicochemical Properties

- Lipophilicity (logP): The difluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., logP = 2.81 for 4-(naphthalen-2-yl)-4-oxobutanoic acid vs. predicted higher values for fluorinated derivatives). Sulfonyl-substituted analogs (e.g., ) exhibit higher logP due to aromatic and sulfonyl groups.

- Acidity (pKa): The carboxylic acid group in all analogs confers a pKa ~4.6 (similar to 4-[4-(hexyloxy)phenyl]-4-oxobutanoic acid ), ensuring ionization at physiological pH.

Solubility:

- Piperazine derivatives with polar sulfonyl groups (e.g., ) may show improved aqueous solubility compared to the target compound.

Biological Activity

4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the realms of immunosuppression and anti-cancer strategies. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name : 4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid

- Molecular Formula : C10H15F2NO

- Molecular Weight : 235.23 g/mol

- CAS Number : 2005675-56-7

The compound's mechanism primarily involves its interaction with various biological targets, influencing cellular pathways that regulate immune responses and tumor growth. Notably, it has been identified as an immunosuppressive agent, which can inhibit T-cell activation and proliferation, making it a candidate for therapeutic applications in autoimmune diseases and organ transplantation.

Immunosuppressive Effects

Research indicates that 4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid exhibits significant immunosuppressive properties. In a study involving murine models, the compound was shown to reduce T-cell proliferation in response to antigen stimulation. This effect is attributed to its ability to modulate cytokine production and inhibit key signaling pathways involved in T-cell activation.

Anti-Cancer Potential

The compound also demonstrates anti-cancer activity by targeting specific cancer cell lines. For instance, it has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells through the activation of mitochondrial pathways. The mechanism involves the degradation of respiratory chain complex subunits, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.

Study 1: Immunosuppressive Activity

In a controlled experiment, mice treated with varying doses of the compound displayed a dose-dependent reduction in splenocyte proliferation. The study highlighted a significant decrease in IL-2 production, indicating that the compound effectively suppresses T-cell function (Source: US7750001B2).

Study 2: Anti-Cancer Activity

Another study focused on the effects of 4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid on hepatocellular carcinoma cell lines. The results showed that at an IC50 of approximately 3.1 μM, the compound significantly inhibited cell proliferation (Source: PubMed). Additionally, in vivo studies indicated substantial tumor growth inhibition compared to control groups.

Data Table

| Biological Activity | Effect | IC50/EC50 | Reference |

|---|---|---|---|

| T-cell Proliferation | Inhibition | Not specified | US7750001B2 |

| Hepatocellular Carcinoma | Cell Proliferation Inhibition | 3.1 μM | PubMed Study |

| Cytokine Production | Decreased IL-2 levels | Not specified | US7750001B2 |

Q & A

Q. What are the key synthetic routes for 4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid?

The synthesis typically involves coupling a difluoromethyl-substituted piperidine with a butanoic acid derivative. A common strategy includes:

- Step 1 : Activation of the piperidine nitrogen via nucleophilic substitution with a bromo- or chloro-substituted butanoic acid ester.

- Step 2 : Hydrolysis of the ester group to yield the free carboxylic acid.

- Step 3 : Purification via column chromatography or recrystallization.

Reaction optimization (e.g., solvent selection, temperature, and catalyst use) is critical. For example, coupling reactions using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF at 0–5°C have been reported for analogous compounds to minimize side reactions .

Q. Which spectroscopic and chromatographic methods confirm the structural integrity of this compound?

- NMR Spectroscopy : and NMR identify the difluoromethyl group (δ ~5.8–6.2 ppm for , split due to coupling) and the ketone carbonyl (δ ~170–175 ppm for ) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity (>95%) and monitors degradation products .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What functional groups dominate its reactivity?

- Piperidine ring : Participates in hydrogen bonding and acts as a weak base.

- Ketone carbonyl : Susceptible to nucleophilic attack (e.g., Grignard reactions).

- Carboxylic acid : Enables salt formation or conjugation with amines/alcohols.

The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can low yields in the coupling step be mitigated during synthesis?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Use of HOBt (hydroxybenzotriazole) to enhance coupling efficiency.

- Temperature Control : Maintaining reactions at 0–5°C to suppress epimerization or decomposition.

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

For example, a 22–27% yield improvement was observed in analogous pyrazoline-oxobutanoic acid syntheses by adjusting stoichiometry and reaction time .

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

- Molecular Dynamics (MD) Simulations : Assess binding affinity to biological targets (e.g., enzymes or receptors).

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, permeability, and cytochrome P450 interactions.

- Density Functional Theory (DFT) : Models electronic effects of the difluoromethyl group on reactivity .

For instance, fluorine’s electronegativity reduces the basicity of the piperidine nitrogen, altering protonation states in physiological conditions .

Q. How do structural modifications impact biological activity?

- Piperidine Substitution : Replacing difluoromethyl with trifluoromethyl increases steric bulk but may reduce solubility.

- Ketone Reduction : Converting the ketone to a hydroxyl group alters hydrogen-bonding capacity and target engagement.

SAR studies on similar compounds (e.g., sacubitril analogs) show that the 4-oxobutanoic acid moiety is critical for angiotensin receptor modulation .

Q. What are the challenges in analyzing enantiomeric purity?

- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients resolves enantiomers.

- Circular Dichroism (CD) : Detects optical activity but requires high-purity samples.

In one study, baseline separation of a related compound’s enantiomers required a 30:70 isopropanol/hexane ratio at 1.0 mL/min .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity data?

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies.

- Metabolite Interference : Use LC-MS/MS to distinguish parent compound effects from metabolites.

For example, conflicting cytotoxicity results in fluorophenyl-oxobutanoic acid analogs were traced to impurities in early synthetic batches .

Q. Why do stability profiles vary across different pH conditions?

- Acidic Conditions : The carboxylic acid group protonates, reducing solubility.

- Basic Conditions : The ketone may undergo aldol condensation.

Stability studies (e.g., 1H NMR in DO at pH 2–12) show decomposition above pH 9, necessitating buffered formulations for in vivo studies .

Methodological Best Practices

Q. What in vitro models are suitable for mechanistic studies?

- Enzyme Inhibition Assays : Use recombinant human enzymes (e.g., kinases or proteases) with fluorogenic substrates.

- Cell-Based Models : Primary hepatocytes or HEK293 cells transfected with target receptors.

For neuroactive compounds, blood-brain barrier permeability can be assessed using MDCK-MDR1 monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.